2-Hydroxy Desipramine-d3 β-D-Glucuronide
Description
2-Hydroxy Desipramine-d3 β-D-Glucuronide (CAS: 25521-31-7) is a deuterated metabolite of desipramine, a tricyclic antidepressant. Its molecular formula is C₂₄H₂₇D₃N₂O₇, with an average mass of 473.54 Da and a monoisotropic mass of 473.21 Da . The compound features three deuterium atoms replacing hydrogen at the methylamino group, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies . Structurally, it comprises a desipramine backbone hydroxylated at the 2-position and conjugated to β-D-glucuronic acid, which increases its water solubility for renal excretion .
Key studies by Gram et al. (1975), Hackett et al. (1984), and Chiba et al. (1990) have characterized its formation via cytochrome P450-mediated hydroxylation followed by UDP-glucuronosyltransferase (UGT)-mediated glucuronidation . Its deuterated form minimizes isotopic interference in analytical assays, enabling precise quantification of non-deuterated metabolites in biological matrices .
Properties
Molecular Formula |
C₂₄H₂₇D₃N₂O₇ |
|---|---|
Molecular Weight |
461.52 |
Synonyms |
10,11-Dihydro-5-[3-(methyl-d3-amino)propyl]-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxydemethylimipramine-d3 Glucuronide; 2-Hydroxydesmethylimipramine-d3 Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Glucuronidated Metabolites
Structural and Functional Comparisons
Table 1: Structural and Metabolic Properties of Selected Glucuronides
Metabolic Pathways and Enzyme Specificity
- UGT Isoforms: Desipramine and imipramine glucuronides are primarily formed by UGT1A4 and UGT2B10, whereas flavonoid glucuronides (e.g., quercetin, apigenin) are mediated by UGT1A1 and UGT1A9 .
- Species Variability : Rat models show higher glucuronidation rates for quercetin than humans, necessitating cautious extrapolation of pharmacokinetic data .
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